molecular formula C11H17N3O B7513678 (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

Cat. No. B7513678
M. Wt: 207.27 g/mol
InChI Key: QJWZNIUIVXDJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDMB-2201, is a synthetic cannabinoid that has been used for scientific research purposes. It was first synthesized in 2012 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This activation results in a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone are similar to those of other synthetic cannabinoids. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. Additionally, (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone in scientific research is its potency and selectivity for the cannabinoid receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one of the limitations of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is its potential for abuse and dependence, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. These include investigating its potential as a therapeutic agent for various medical conditions, such as chronic pain, inflammation, and cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, there is a need for more research on the long-term effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use and its potential for abuse and dependence.

Synthesis Methods

(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is synthesized by combining 3-methylpiperidin-1-ylamine with 1-methylpyrazol-4-ylmethanone. The reaction is typically carried out using standard organic chemistry techniques, such as refluxing the reactants in an appropriate solvent and isolating the product by filtration or chromatography.

Scientific Research Applications

(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used in a variety of scientific studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications. Some of the areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-4-3-5-14(7-9)11(15)10-6-12-13(2)8-10/h6,8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZNIUIVXDJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

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